N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide
Description
N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide is an acetamide derivative featuring a benzoyl group substituted with 3,5-dimethyl groups on the phenyl ring. The compound’s meta-dimethyl substitution pattern on the benzoyl ring distinguishes it from simpler acetamides, influencing its electronic properties, hydrogen-bonding capabilities, and intermolecular interactions .
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylbenzoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H17NO2/c1-11-8-12(2)10-14(9-11)17(20)15-6-4-5-7-16(15)18-13(3)19/h4-10H,1-3H3,(H,18,19) |
InChI Key |
CATGJTGJTSYEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2NC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide typically involves the reaction of 3,5-dimethylbenzoic acid with 2-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Crystal Packing and Hydrogen Bonding
The meta-substitution pattern on the phenyl ring significantly impacts solid-state geometry. Evidence from crystallographic studies highlights the following differences:
Key Findings :
Structural Analogues and Similarity Analysis
High-similarity compounds (based on and ) include:
| Compound | Substituents | Similarity Score | Key Structural Differences |
|---|---|---|---|
| N-(4-Acetyl-3-methylphenyl)acetamide | 4-acetyl, 3-methyl | 0.92 | Acetyl vs. benzoyl group; para substitution |
| N-(3,5-Diacetylphenyl)acetamide | 3,5-diacetyl | 0.91 | Acetyl groups at meta positions |
| N-(2-Benzoyl-4,5-dimethoxy-phenyl)acetamide | 4,5-dimethoxy, 2-benzoyl | N/A | Methoxy donors vs. methyl groups |
Implications :
- Benzoyl vs.
- Methoxy vs. Methyl : Methoxy groups in analogs like N-(2-Benzoyl-4,5-dimethoxy-phenyl)acetamide enhance electron density on the aromatic ring, which may increase susceptibility to electrophilic substitution compared to methyl groups .
Functional Group Reactivity
- Acetamide Stability: Methyl groups in the target compound may stabilize the acetamide against hydrolysis compared to electron-withdrawing groups (e.g., Cl, NO₂) in analogs like N-(3-chlorophenyl)acetamide .
- Benzoyl Reactivity : The benzoyl group can undergo nucleophilic attack at the carbonyl carbon, a feature absent in simpler acetamides like paracetamol derivatives .
Pharmacological Potential (Inferred from Structural Proxies)
While direct pharmacological data for the target compound is unavailable, structurally related compounds suggest possible applications:
- Paracetamol Analogs (): Compounds like p-(acetylamino)phenol (paracetamol) exhibit analgesic properties. The target’s benzoyl group may modify bioavailability or metabolic stability .
- Benzoxazole Derivatives (): Analogs with benzoxazolyl groups show antimicrobial or anti-inflammatory activity. The target’s dimethylbenzoyl group could similarly influence binding to biological targets .
Biological Activity
N-(2-(3,5-Dimethylbenzoyl)phenyl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's antibacterial, antifungal, and anthelmintic properties, supported by various studies and data.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of phenylacetamide derivatives, including this compound. The compound was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
Minimum Inhibitory Concentration (MIC)
The antibacterial activity was quantified using the Minimum Inhibitory Concentration (MIC) method. The results indicated that compounds derived from the phenylacetamide scaffold exhibited significant antibacterial activity with MIC values ranging from 0.64 to 5.65 µg/mL against E. coli . Notably, compounds 5 and 21 showed the most potent activity with MIC values of 0.64 and 0.67 µg/mL respectively.
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| 5 | 0.64 | 0.64 |
| 21 | 0.67 | 0.67 |
The mechanism of action for these compounds involves inhibition of bacterial DNA topoisomerases, specifically ParE, which is critical for bacterial DNA replication . The IC50 values for enzyme inhibition ranged from 0.27 to 2.80 µg/mL, demonstrating a strong correlation between structural features of the compounds and their biological activity.
Antifungal Activity
In addition to antibacterial properties, this compound has been explored for antifungal activity. A study assessing various phenylacetamide derivatives found promising results against fungal strains such as Candida albicans.
Antifungal Efficacy
The antifungal activity was evaluated using a similar MIC approach, revealing that certain derivatives displayed effective inhibition at low concentrations. Although specific data for this compound was not detailed in the studies reviewed, its structural analogs suggest potential efficacy in this area .
Anthelmintic Activity
The compound's structural characteristics also suggest potential anthelmintic properties. Research on related phenylacetamides indicated significant paralysis and mortality in earthworm models when tested against standard anthelmintic drugs like albendazole.
Case Study: Anthelmintic Evaluation
A series of phenylacetamides were synthesized and evaluated for their ability to induce paralysis or death in Pheretima posthuma. Compounds similar to this compound were found to be more effective than standard treatments in causing worm mortality .
Safety and Toxicity
Safety assessments conducted on Vero cells indicated that the tested phenylacetamides exhibited low cytotoxicity with a promising selectivity index (SI). This suggests a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
